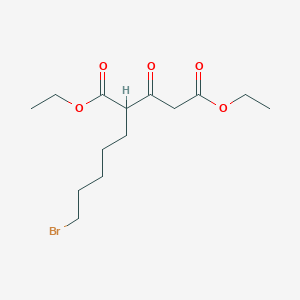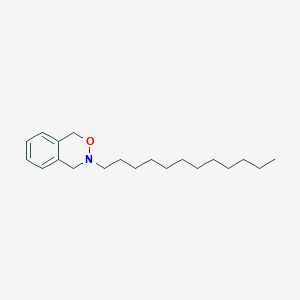
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine typically involves the reaction of dodecylamine with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired benzoxazine ring. The process can be summarized as follows:
Hydroxymethylation: Dodecylamine reacts with formaldehyde to form a hydroxymethyl intermediate.
Cyclization: The intermediate then reacts with phenol to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly method. This method offers advantages over conventional solution-phase reactions, including reduced reaction times and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced benzoxazine derivatives .
Aplicaciones Científicas De Investigación
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound exhibits antifungal and antibacterial activities, making it useful in the development of new antimicrobial agents.
Medicine: Research has shown potential anticancer and anti-inflammatory properties, which could lead to new therapeutic agents.
Industry: It is used in the production of polymers and resins due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Octyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Decyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Nonyl-3,4-dihydro-1H-2,3-benzoxazine
Uniqueness
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. This unique structure may enhance its effectiveness in certain applications, such as antimicrobial and antifungal activities .
Propiedades
Número CAS |
116313-08-7 |
|---|---|
Fórmula molecular |
C20H33NO |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
3-dodecyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-17-19-14-11-12-15-20(19)18-22-21/h11-12,14-15H,2-10,13,16-18H2,1H3 |
Clave InChI |
XSLLQDMUBSXITF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CC2=CC=CC=C2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
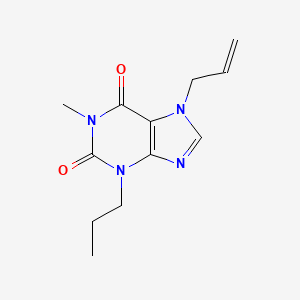
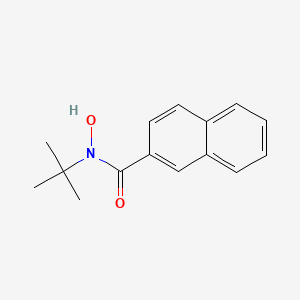
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
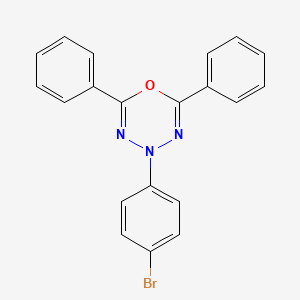
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)

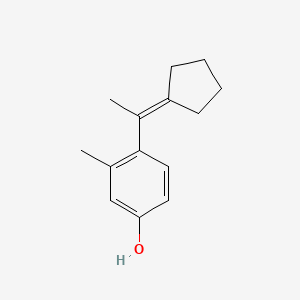
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
